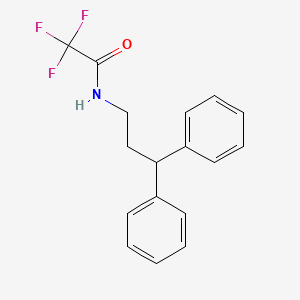
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a 3,3-diphenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,3-diphenylpropylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Procedure: The 3,3-diphenylpropylamine is dissolved in a suitable solvent, such as dichloromethane or chloroform. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. Continuous flow reactors and automated systems can be employed to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced derivatives, often with the trifluoroacetamide group converted to an amine.
Substitution: The major products are substituted derivatives, where the trifluoroacetamide group is replaced by the nucleophile.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and systems.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The 3,3-diphenylpropyl moiety can interact with hydrophobic regions of proteins or other biomolecules, further modulating their function.
Comparaison Avec Des Composés Similaires
- N-(3,3-diphenylpropyl)-2-phenylacetamide
- N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide
- N-(3,3-diphenylpropyl)-3,3-diphenylpropanamide
Comparison:
- N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties, such as increased stability and reactivity.
- N-(3,3-diphenylpropyl)-2-phenylacetamide and N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide have different substituents, which can affect their reactivity and interactions with target molecules.
- N-(3,3-diphenylpropyl)-3,3-diphenylpropanamide has a bulkier structure, which can influence its solubility and binding properties.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)21-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQUGLQLHRYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)

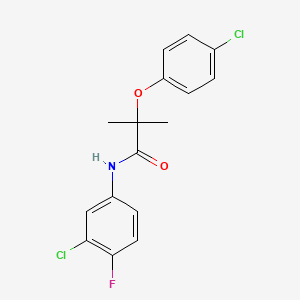

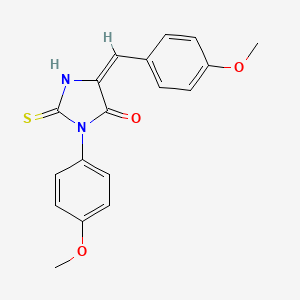
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
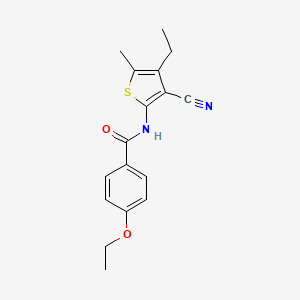
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
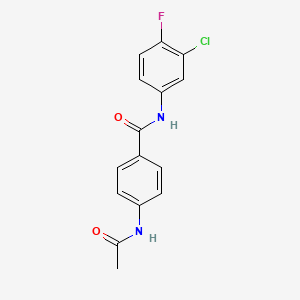
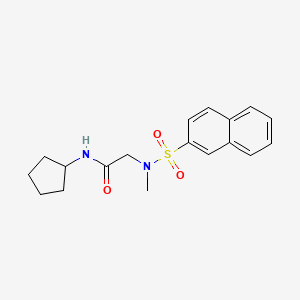
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate](/img/structure/B5869780.png)
